molecular formula C11H6Cl2N2S B113237 2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile CAS No. 901184-30-3

2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile

Cat. No. B113237
CAS RN: 901184-30-3
M. Wt: 269.1 g/mol
InChI Key: JTUYPUFMYQJTIR-UHFFFAOYSA-N
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Description

2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile, also known as 2-ADT, is an organic compound with potential applications in the field of scientific research. It is a heterocyclic compound with a thiophene ring and two chlorine atoms. 2-ADT has been studied for its biological activity, biochemical and physiological effects, pharmacodynamics, and its potential for use in in vivo and in vitro experiments.

Scientific Research Applications

Antitumor Activity

This compound has been studied for its potential antitumor activity . Some derivatives of this compound have been found to act as potential tumor vascular-disrupting agents and induce cell cycle arrest at G2/M and apoptosis . This makes them a new class of cytotoxic agents .

Tyrosine Kinase Receptor Inhibition

The compound has been associated with Tyrosine Kinase Receptor inhibition . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a vital role in the regulation of normal cellular processes. Aberrations in tyrosine kinase function can lead to diseases, including cancer.

Cytotoxic Activity

The compound has shown promising cytotoxic activities against different human cancer cell lines . Cytotoxic compounds are often used in cancer treatment to kill cancer cells.

Crystal Structure Analysis

The crystal structure of this compound has been analyzed . Understanding the crystal structure of a compound is crucial in drug design and other chemical research.

DFT Studies

Density Functional Theory (DFT) studies: have been carried out on this compound . DFT is a computational quantum mechanical modelling method used in physics, chemistry and materials science to investigate the electronic structure of many-body systems.

Molecular Docking

The compound has been used in molecular docking studies . Molecular docking is a key tool in structural molecular biology and computer-assisted drug design.

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile may also interact with various biological targets.

Mode of Action

It’s known that aromatic compounds with an indole nucleus can interact with multiple receptors . This interaction could lead to a variety of biological responses, depending on the specific targets involved.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and possibly 2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile, could affect a wide range of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

2-amino-4-(2,5-dichlorophenyl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2S/c12-6-1-2-10(13)7(3-6)9-5-16-11(15)8(9)4-14/h1-3,5H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUYPUFMYQJTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CSC(=C2C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile

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